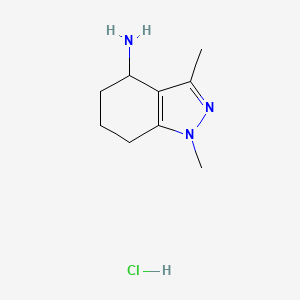

1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride, 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

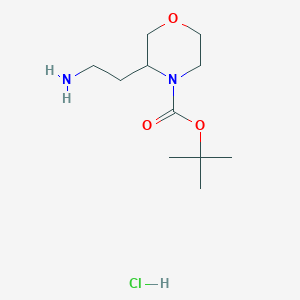

1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride is a chemical compound with the molecular formula C9H15N3.ClH . It is a solid substance with a molecular weight of 201.7 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel class of SARS-CoV-2 main protease (Mpro) inhibitors derived from 1,5,6,7-tetrahydro-4H-indazol-4-ones was designed . The process involved virtual screening based on molecular docking followed by molecular dynamics simulation and MM/GBSA calculations .Molecular Structure Analysis

The molecular structure of 1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride is represented by the linear formula C9H15N3.ClH .Physical And Chemical Properties Analysis

1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride is a solid substance . It is stored at room temperature and has a molecular weight of 201.7 .Wissenschaftliche Forschungsanwendungen

Molecular Properties

“1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride” has a molecular weight of 201.7 . It’s a solid at room temperature . The compound’s linear formula is C9 H15 N3 . Cl H .

Synthesis

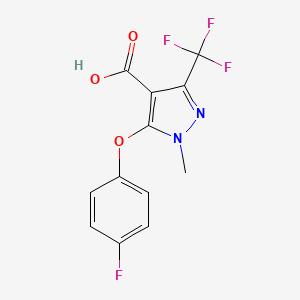

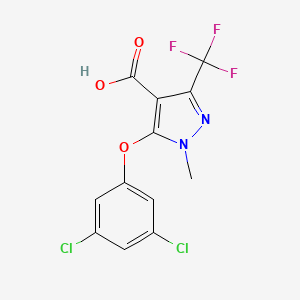

This compound is used in the synthesis of 1-aryl-3,4,5-substituted pyrazoles by cyclocondensation of 1,3-diketones with arylhydrazine hydrochlorides .

Chelating Solvent

It acts as a chelating solvent in the trifluoromethylation of activated and non-activated halogenated double bonds .

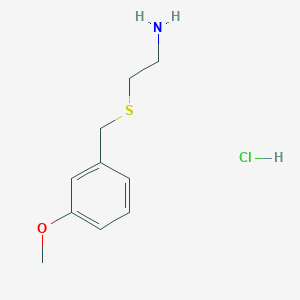

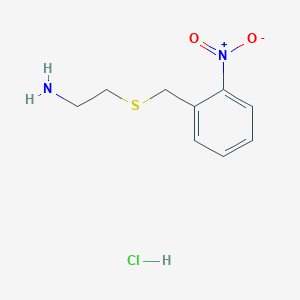

Ligand in Alkylation

The compound serves as a ligand in ortho-alkylation of secondary benzamide catalyzed by cobalt .

Potential SARS-CoV-2 Main Protease Inhibitor

A class of SARS-CoV-2 main protease (M pro) inhibitors derived from 1,5,6,7-tetrahydro-4 H -indazol-4-ones was designed . Although it’s not directly mentioned, it’s possible that “1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride” could be a part of this class of compounds.

Anti-inflammatory and Analgesic Activity

Indazole, a similar compound, has been found to have good anti-inflammatory activity in rats, and analgesic activity in mice . It’s possible that “1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride” might have similar properties, but more research would be needed to confirm this.

Safety and Hazards

Wirkmechanismus

Target of Action

Indazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . This suggests that the compound may interact with multiple targets, depending on the specific derivative and its functional groups.

Mode of Action

Indazole derivatives have been found to interact with their targets in various ways, leading to different biological effects . For instance, some indazole derivatives have been found to inhibit the production of certain inflammatory mediators in a concentration-dependent manner .

Biochemical Pathways

These could potentially include pathways related to inflammation, microbial growth, HIV replication, cancer cell proliferation, glucose metabolism, protozoal infection, blood pressure regulation, and more .

Result of Action

Based on the reported biological activities of indazole derivatives, it can be inferred that the compound may have various effects at the molecular and cellular levels, potentially influencing processes such as inflammation, microbial growth, hiv replication, cancer cell proliferation, glucose metabolism, protozoal infection, and blood pressure regulation .

Eigenschaften

IUPAC Name |

1,3-dimethyl-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3.ClH/c1-6-9-7(10)4-3-5-8(9)12(2)11-6;/h7H,3-5,10H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRJBWOOEHBDAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(CCC2)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![C-[5-(3-Trifluoromethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride](/img/structure/B6299148.png)

![2-(2-Chloro-ethyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6299207.png)

![1-Dimethylamino-imidazo[1,5-a]quinoline-3-carbaldehyde](/img/structure/B6299212.png)

![2-[2-(1,1-Dimethylethyl)phenoxy]-ethanimidamide hydrochloride](/img/structure/B6299217.png)

![4-Methyl-2-morpholin-4-ylmethyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6299220.png)